molecular formula C17H27N3O3S B497231 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine CAS No. 927640-64-0

1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine

Cat. No.: B497231
CAS No.: 927640-64-0
M. Wt: 353.5g/mol
InChI Key: KOIFTIYXZVFJFB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a methylpiperidinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the nucleophilic aromatic substitution of a halogenated methoxybenzene with the piperazine ring.

    Attachment of the Methylpiperidinylsulfonyl Group: This is achieved through the sulfonylation of the piperazine ring with a sulfonyl chloride derivative of methylpiperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group may interact with hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Lacks the sulfonyl and methylpiperidinyl groups.

    4-(4-Methylpiperidin-1-yl)sulfonylpiperazine: Lacks the methoxyphenyl group.

Uniqueness

1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxyphenyl and methylpiperidinylsulfonyl groups allows for diverse interactions with molecular targets, making it a versatile compound for research and development.

Biological Activity

1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine (CAS Number: 927640-64-0) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H27N3O3S
  • Molecular Weight : 353.5 g/mol
  • Structure : The compound features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group attached to a methylpiperidine moiety.

Antidiabetic Activity

Recent studies have indicated that piperazine derivatives exhibit significant antidiabetic properties. For instance, compounds similar to this compound have shown inhibitory effects on α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. The IC50 values for these interactions suggest a strong potential for managing diabetes through enzyme inhibition .

CompoundEnzyme Inhibition IC50 (µM)
Acarbose610.7 ± 0.1
Test Compound8.9 ± 0.2

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly in models of arthritis. Similar piperazine derivatives have demonstrated the ability to reduce inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling .

The mechanism of action for this compound involves interaction with specific molecular targets:

  • Receptor Binding : It is believed to bind to various receptors involved in pain and inflammation pathways, modulating their activity.
  • Enzyme Inhibition : The compound inhibits enzymes like α-amylase and α-glucosidase, which play critical roles in glucose metabolism.

Study on Antidiabetic Activity

A study conducted on substituted piperazines showed that the tested compound significantly lowered blood glucose levels in diabetic rats when administered at varying doses (5 mg/kg to 20 mg/kg). The results indicated a dose-dependent response, with the highest dose yielding a reduction in blood glucose comparable to standard antidiabetic drugs .

Anti-inflammatory Research

In another study focusing on inflammation, the compound was tested in a rat model of adjuvant-induced arthritis. The results demonstrated a marked decrease in paw edema and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-15-7-9-19(10-8-15)24(21,22)20-13-11-18(12-14-20)16-3-5-17(23-2)6-4-16/h3-6,15H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIFTIYXZVFJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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